molecular formula C16H12N2Na2O9S2 B7825916 4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt

Cat. No.: B7825916
M. Wt: 486.4 g/mol
InChI Key: HXVPDHLOXJWYDI-WTVBWJGASA-L
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Description

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H12N2Na2O9S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of acetamido, nitro, and disulfonic acid groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the reaction of 4-nitrostilbene-2,2’-disulfonic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-nitrostilbene-2,2’-disulfonic acid+acetic anhydride4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt\text{4-nitrostilbene-2,2'-disulfonic acid} + \text{acetic anhydride} \rightarrow \text{4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt} 4-nitrostilbene-2,2’-disulfonic acid+acetic anhydride→4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt

Industrial Production Methods

In industrial settings, the production of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-4’-acetamidostilbene-2,2’-disulfonic acid, while substitution reactions can lead to various acetamido derivatives.

Scientific Research Applications

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of protein interactions and as a fluorescent marker for biological membranes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can act as a fluorescent marker, binding to proteins and other biomolecules, thereby allowing researchers to study their localization and interactions. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt can be compared with other similar compounds, such as:

    4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid disodium salt: This compound is also used as a fluorescent marker and has similar chemical properties.

    4-Amino-4’-nitrostilbene-2,2’-disulfonic acid: This compound is an important intermediate in the synthesis of dyes and has similar reactivity.

    4-Acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid disodium salt: Known for its thiol-reactive properties, this compound is used in the study of protein interactions.

The uniqueness of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt lies in its combination of functional groups, which confer specific reactivity and applications that are distinct from other similar compounds.

Properties

IUPAC Name

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPDHLOXJWYDI-WTVBWJGASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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